molecular formula C13H12BrNO4S B8349098 Methyl 5-bromo-4-methyl-1-(phenylsulfonyl)-1H-pyrrole-3-carboxylate

Methyl 5-bromo-4-methyl-1-(phenylsulfonyl)-1H-pyrrole-3-carboxylate

Cat. No. B8349098
M. Wt: 358.21 g/mol
InChI Key: LPPGYWOKIYBVDM-UHFFFAOYSA-N
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Patent
US08048909B2

Procedure details

Methyl 5-bromo-4-methyl-1-(phenylsulfonyl)-1H-pyrrole-3-carboxylate (1.1 g), phenylboronic acid (487 mg), sodium carbonate (488 mg) and tetrakis(triphenylphosphine)palladium (355 mg) were suspended in a mixture of 1,2-dimethoxyethane (10 mL) and distilled water (10 mL), and the mixture was reacted in a microwave reactor (Emrys Optimizer, Personal Chemistry, 140° C., 4 min). The reaction mixture was filtered through celite, water was added to the filtrate and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent: hexane-ethyl acetate=9:1→2:1) to give the title compound as a pale-yellow oil (yield 947 mg, 87%).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
487 mg
Type
reactant
Reaction Step One
Quantity
488 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
355 mg
Type
catalyst
Reaction Step One
Yield
87%

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:6]([S:7]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)(=[O:9])=[O:8])[CH:5]=[C:4]([C:16]([O:18][CH3:19])=[O:17])[C:3]=1[CH3:20].[C:21]1(B(O)O)[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1.C(=O)([O-])[O-].[Na+].[Na+]>COCCOC.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:20][C:3]1[C:4]([C:16]([O:18][CH3:19])=[O:17])=[CH:5][N:6]([S:7]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)(=[O:9])=[O:8])[C:2]=1[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1 |f:2.3.4,^1:45,47,66,85|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
BrC1=C(C(=CN1S(=O)(=O)C1=CC=CC=C1)C(=O)OC)C
Name
Quantity
487 mg
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
488 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
COCCOC
Name
Quantity
355 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distilled water (10 mL)
CUSTOM
Type
CUSTOM
Details
the mixture was reacted in a microwave reactor (Emrys Optimizer, Personal Chemistry, 140° C., 4 min)
Duration
4 min
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite, water
ADDITION
Type
ADDITION
Details
was added to the filtrate
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (eluent: hexane-ethyl acetate=9:1→2:1)

Outcomes

Product
Name
Type
product
Smiles
CC=1C(=CN(C1C1=CC=CC=C1)S(=O)(=O)C1=CC=CC=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 947 mg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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